molecular formula C8H15NO3 B1316601 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid CAS No. 5910-56-5

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid

Cat. No. B1316601
CAS RN: 5910-56-5
M. Wt: 173.21 g/mol
InChI Key: TYDIQYQCSVGLNJ-UHFFFAOYSA-N
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Description

“3-[(2,2-Dimethylpropanoyl)amino]propanoic acid” is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 . It is also known as β-Alanine, N-(2,2-dimethyl-1-oxopropyl)-;3-(2,2-dimethylpropanamido)propanoic acid;N-(2,2-Dimethyl-1-oxopropyl)-beta-alanine .


Molecular Structure Analysis

The molecular structure of “3-[(2,2-Dimethylpropanoyl)amino]propanoic acid” consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon (the one directly bonded to the carboxyl functional group) .

Scientific Research Applications

1. Applications in Acidic Gases Separation Processes

Research by Blanco et al. (2017) investigates aqueous solutions of amines, including 3-dimethylamino-1-propylamine and 3-dimethylamino-1-propanol, for their potential use in acidic gases separation processes. This study provides valuable data on physical properties like density, speed of sound, viscosity, and surface tension, crucial for operations controlled by mass transfer in gas separation processes (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

2. Role in Anticancer Compound Synthesis

Rayes et al. (2020) synthesized a series of compounds based on the structure modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating the potential of these compounds as histone deacetylase inhibitors (HDACIs) with significant anticancer activity. This research highlights the role of 3-[(2,2-dimethylpropanoyl)amino]propanoic acid derivatives in developing novel anticancer agents (Rayes et al., 2020).

3. Importance in Crystallography and Hydrogen Bonding Studies

Kant et al. (2014) conducted a study on hydrogen bonding patterns in compounds related to 3-[(2,2-dimethylpropanoyl)amino]propanoic acid. This research is significant for understanding the molecular structure and interactions in crystallography, contributing to the field of material science and molecular engineering (Kant, Maiti, Awasthi, & Agarwal, 2014).

4. Use in Polymeric Material Development

Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including derivatives of 3-[(2,2-dimethylpropanoyl)amino]propanoic acid. This research contributes to the development of polymeric materials with improved thermal stability and biological activity, potentially useful in medical applications (Aly & El-Mohdy, 2015).

5. Applications in Enzymatic Synthesis

Chen et al. (2011) investigated enzymatic routes for synthesizing an (S)-amino acid, which is a key intermediate in the synthesis of an antidiabetic drug. This study demonstrates the potential of using 3-[(2,2-dimethylpropanoyl)amino]propanoic acid derivatives in enzymatic synthesis processes, highlighting its importance in pharmaceutical manufacturing (Chen et al., 2011).

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDIQYQCSVGLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585481
Record name N-(2,2-Dimethylpropanoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid

CAS RN

5910-56-5
Record name N-(2,2-Dimethylpropanoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

558 mg (4.03 mmol) of methy 3-aminopropionate was dissolved in 20 ml of 1 N aqueous sodium hydroxide solution. 362 mg (3.00 mmol) of pivaloyl chloride was immediately added to the obtained solution, and they were stirred for 4 hours. 15 ml of 2 N aqueous hydrochloric acid was added to the reaction mixture. After extracting with ethyl acetate 3 times followed by drying under anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

558 mg (4.03 mmol) of methyl 3-aminopropionate hydrochloride was dissolved in 20 ml of 1 N aqueous sodium hydroxide solution. 362 mg (3.00 mmol) of pivaloyl chloride was immediately added to the obtained solution, and they were stirred for 4 hours. 15 ml of 2 N aqueous hydrochloric acid solution was added to the reaction mixture. After extracting with ethyl acetate 3 times followed by drying under anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

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